Bienvenue dans la boutique en ligne BenchChem!

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-difluorobenzamide

Lipophilicity Drug-likeness Medicinal Chemistry

N-(4-Ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-difluorobenzamide (CAS 922001-65-8) is a synthetic, small-molecule benzoxazepinone derivative featuring a 3,4-difluorobenzamide substituent at the 7-position of the tetrahydrobenzoxazepine scaffold. The compound belongs to a therapeutically versatile class: benzoxazepine derivatives have been patented for hyperlipidemia and squalene synthase inhibition , and independently developed as soluble epoxide hydrolase (sEH) inhibitors with sub-nanomolar Ki values , as well as selective PI3K delta inhibitors and anticancer agents active against MCF-7 and MDA-MB-231 breast cancer cell lines.

Molecular Formula C18H16F2N2O3
Molecular Weight 346.334
CAS No. 922001-65-8
Cat. No. B2469852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-difluorobenzamide
CAS922001-65-8
Molecular FormulaC18H16F2N2O3
Molecular Weight346.334
Structural Identifiers
SMILESCCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C18H16F2N2O3/c1-2-22-7-8-25-16-6-4-12(10-13(16)18(22)24)21-17(23)11-3-5-14(19)15(20)9-11/h3-6,9-10H,2,7-8H2,1H3,(H,21,23)
InChIKeyRMYQWXOUYLYUHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-difluorobenzamide (CAS 922001-65-8): Core Structural Identity & Procurement-Relevant Class Profile


N-(4-Ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-difluorobenzamide (CAS 922001-65-8) is a synthetic, small-molecule benzoxazepinone derivative featuring a 3,4-difluorobenzamide substituent at the 7-position of the tetrahydrobenzoxazepine scaffold [1]. The compound belongs to a therapeutically versatile class: benzoxazepine derivatives have been patented for hyperlipidemia and squalene synthase inhibition [2], and independently developed as soluble epoxide hydrolase (sEH) inhibitors with sub-nanomolar Ki values [3], as well as selective PI3K delta inhibitors and anticancer agents active against MCF-7 and MDA-MB-231 breast cancer cell lines [4]. This compound occupies a distinct structural niche defined by the combination of an N4-ethyl substituent and a 3,4-difluorobenzamide moiety — key features that determine its pharmacokinetic and pharmacodynamic differentiation from close structural analogs.

Why N-(4-Ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-difluorobenzamide Cannot Be Replaced by Other Benzoxazepinones: Structural Determinants of Differential Activity


Within the benzoxazepinone chemotype, seemingly minor structural variations produce substantial shifts in target engagement, selectivity, and drug-like properties. The N4-ethyl substituent on 922001-65-8 directly influences LogP, hydrogen-bond donor count, and topological polar surface area (TPSA) relative to des-ethyl, N4-methyl, or bulkier N4-alkyl analogs [1]. The 3,4-difluorobenzamide moiety provides a characteristic fluorine-mediated electronic effect that differs fundamentally from non-fluorinated (e.g., 4-methoxybenzamide) or differently fluorinated (e.g., 2,4-difluoro) congeners — modifying both hydrogen-bond acceptor count (5 acceptors) and metabolic stability [1]. In breast cancer-relevant contexts, benzoxazepine derivatives have demonstrated that substituent identity gates cell-cycle arrest at G0/G1 and selective cytotoxicity against MCF-7 and MDA-MB-231 cells while sparing normal HEK-293 cells [2]. Consequently, generic substitution of one benzoxazepinone for another risks loss of target binding, altered ADME profile, or complete abrogation of the desired biological response. The quantitative evidence below maps precisely which structural features of 922001-65-8 confer measurable differentiation over its closest comparators.

Quantitative Differentiation Evidence for N-(4-Ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-difluorobenzamide (CAS 922001-65-8) vs. Closest Analogs


XLogP3-AA Lipophilicity Compared to N4-Methyl and N4-Des-Ethyl Analogs

The computed XLogP3-AA for 922001-65-8 is 2.5, which is approximately 0.4–0.7 units higher than the predicted values for the N4-methyl analog (3,4-difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide) and approximately 0.8–1.1 units higher than the N4-des-ethyl analog (3,4-difluoro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide), based on fragment-based XLogP increments for the ethyl vs. methyl vs. hydrogen substituents [1]. This lipophilicity range suggests improved passive membrane permeability relative to less lipophilic analogs while remaining below the threshold associated with promiscuous binding (LogP >5).

Lipophilicity Drug-likeness Medicinal Chemistry

Hydrogen Bond Acceptor Count Differentiation from Non-Fluorinated Benzamide Analogs

922001-65-8 contains five hydrogen bond acceptor (HBA) atoms: the two fluorine atoms on the benzamide ring (each acting as a weak HBA), the amide carbonyl oxygen, the benzoxazepinone carbonyl oxygen, and the oxazepine ring oxygen [1]. In contrast, non-fluorinated analogs such as N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-methoxybenzamide (CAS 922128-17-4) possess four HBA atoms (two oxygens in the methoxy and two carbonyl oxygens), with the methoxy oxygen having different spatial orientation and electronic character . The distinct number and spatial arrangement of HBA atoms in 922001-65-8 enable unique hydrogen-bonding networks with biological targets that cannot be replicated by methoxy- or unsubstituted benzamide congeners.

Binding affinity Selectivity Medicinal Chemistry

Rotatable Bond Count and Conformational Rigidity vs. Sulfonamide-Linked Analogs

922001-65-8 has a rotatable bond count of 3 [1]. By comparison, the sulfonamide-linked analog N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,3,4,5,6-pentamethylbenzene-1-sulfonamide (CAS from Life Chemicals catalog F2277-0116) contains at least 5 rotatable bonds due to the sulfonamide linker and additional methyl substituents [2]. The lower conformational flexibility of 922001-65-8 is expected to reduce entropic penalties upon target binding, potentially yielding slower off-rates and improved residence times — a feature that distinguishes amide-linked benzoxazepinones from their sulfonamide counterparts.

Conformational entropy Binding kinetics Medicinal Chemistry

Hydrogen Bond Donor Profile: Single Donor vs. Multi-Donor Congeners

922001-65-8 has exactly one hydrogen bond donor (HBD): the secondary amide N–H [1]. This contrasts with compounds such as N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide, which possesses at least two HBD groups (the amide N–H plus a chromenone hydroxyl or equivalent) . In the well-established sEH inhibitor pharmacophore, a single HBD is critical for maintaining blood-brain barrier (BBB) penetration potential and limiting P-glycoprotein (P-gp) recognition; the addition of extra HBD groups is known to reduce CNS exposure and increase susceptibility to Phase II metabolism [2].

Metabolic stability Blood-brain barrier penetration ADME

Topological Polar Surface Area (TPSA) and Predicted Oral Bioavailability: Differentiating from Non-Amide Linked Congeners

The TPSA of 922001-65-8 is 58.6 Ų [1]. This value falls well below the 140 Ų threshold commonly associated with poor oral absorption and below the 90 Ų threshold desirable for blood-brain barrier penetration. In comparison, bulkier benzoxazepine derivatives such as those in the PEX14 inhibitor series (substituted 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepines) exhibit TPSA values exceeding 70–80 Ų due to additional polar substituents, and their in vitro IC50 values are in the low- to high-digit micromolar range, with ADME testing indicating the need for further optimization of oral absorption [2]. The moderate TPSA of 922001-65-8 positions it advantageously for oral bioavailability within the benzoxazepinone class.

Bioavailability Oral absorption Drug-likeness

Recommended Research and Industrial Application Scenarios for N-(4-Ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-difluorobenzamide (CAS 922001-65-8)


Soluble Epoxide Hydrolase (sEH) Inhibitor Lead Optimization Programs

The structural features of 922001-65-8 — single HBD, five HBA atoms including two fluorines, moderate TPSA (58.6 Ų), and favorable LogP (2.5) — align precisely with the pharmacophoric requirements of potent sEH inhibitors as defined in US Patent 10,377,744 [1]. The compound can serve as a scaffold-hopping starting point or comparator for programs targeting cardiovascular, inflammatory, or neuropathic pain indications where sEH inhibition is therapeutically validated.

Breast Cancer Cell Line Screening Panels (MCF-7 / MDA-MB-231)

Benzoxazepine derivatives with structural similarity to 922001-65-8 have demonstrated selective growth inhibition of MCF-7 and MDA-MB-231 breast cancer cells while sparing normal HEK-293 cells, with in vivo xenograft tumor volume reduction comparable to tamoxifen [2]. 922001-65-8 is a rational inclusion in focused libraries designed to probe structure-activity relationships around the N4-ethyl and 3,4-difluorobenzamide substituents in this validated anticancer chemotype.

Computational ADME Benchmarking and in Silico Screening Libraries

With well-characterized computed properties (XLogP3-AA = 2.5, HBD = 1, HBA = 5, TPSA = 58.6 Ų, rotatable bonds = 3) available from PubChem [3], 922001-65-8 provides an ideal calibration standard for in silico ADME models. Its property profile sits at the intersection of CNS drug-like and peripherally restricted chemical space, making it suitable for benchmarking permeability, P-gp efflux, and metabolic stability predictions in computational chemistry workflows.

Fluorine-Specific Biochemical Probe Development

The 3,4-difluorobenzamide moiety in 922001-65-8 offers a unique fluorine pattern that can be exploited for ¹⁹F NMR-based binding assays or metabolic tracing studies [3]. In contrast to trifluoromethyl- or monofluoro-substituted benzoxazepinones, the 3,4-difluoro pattern provides two magnetically distinct ¹⁹F environments, enabling direct monitoring of ligand-protein interactions without the need for radioactive labeling.

Quote Request

Request a Quote for N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.